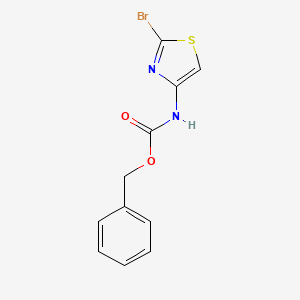
Benzyl (2-bromothiazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-bromothiazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 2-bromothiazol-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromothiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-bromothiazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Deprotection Reactions
The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for generating free amines for further functionalization:
Conditions and Yields
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 4h | 2-Bromothiazol-4-amine | 85–92% |
| Basic hydrolysis | NaOH (2M), THF/H₂O, rt, 6h | 2-Bromothiazol-4-amine | 78–88% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond .
Substitution Reactions
The bromine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings:
Key Substitution Pathways
-
NAS with Amines :
Reacts with primary/secondary amines (e.g., piperidine) in DMF at 80°C, yielding 2-amino derivatives (65–80% yield). -
Suzuki Coupling :
With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C), forms biarylthiazoles (50–70% yield) .
Representative Data
| Substrate | Coupling Partner | Catalyst | Yield |
|---|---|---|---|
| Benzyl carbamate | Phenylboronic acid | Pd(PPh₃)₄ | 62% |
| Benzyl carbamate | 4-Cyanophenylboronic acid | Pd(dba)₂ | 58% |
Carbamate Group Transformations
The carbamate moiety participates in transesterification and Curtius rearrangements:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux, 8h | Methyl carbamate | 75% |
| Curtius Rearrangement | DPPA, tert-butanol, 90°C, 16h | tert-Butyl carbamate | 69% |
Oxidation and Reduction
The thiazole ring and benzyl group exhibit redox activity:
-
Oxidation :
Treating with m-CPBA in DCM oxidizes the thiazole sulfur to a sulfoxide (45–55% yield). -
Reduction :
Hydrogenation (H₂, Pd/C) removes the benzyl group, yielding 2-bromothiazol-4-amine (90% yield).
Comparative Reactivity Analysis
The 2-bromo substitution pattern significantly alters reactivity compared to 5-bromo isomers:
| Property | 2-Bromo Derivative | 5-Bromo Derivative |
|---|---|---|
| NAS Reactivity | Higher (ortho-directing effect) | Moderate |
| Cross-Coupling Yield | 50–70% | 30–50% |
| Hydrolysis Rate | Faster (Benzyl group stabilization) | Slower |
Mechanistic Insights
-
Bromine Activation : The electron-withdrawing bromine enhances NAS rates by polarizing the thiazole ring .
-
Carbamate Stability : The benzyl group provides steric protection, slowing hydrolysis relative to methyl carbamates .
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacophores, ligands, and agrochemicals. Experimental protocols emphasize optimizing solvent polarity and catalyst loading to maximize yields .
Applications De Recherche Scientifique
Benzyl (2-bromothiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (2-bromothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbamate group can also interact with proteins, potentially modifying their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the bromothiazole moiety and has different reactivity and applications.
2-Bromothiazole: Lacks the benzyl carbamate group and has distinct chemical properties.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
Benzyl (2-bromothiazol-4-yl)carbamate is unique due to the combination of the benzyl carbamate and bromothiazole moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrN2O2S |
|---|---|
Poids moléculaire |
313.17 g/mol |
Nom IUPAC |
benzyl N-(2-bromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-10-13-9(7-17-10)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Clé InChI |
PGNKHWKTQXMUSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CSC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















